4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
“4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .
Synthesis Analysis
Indane is usually produced by hydrogenation of indene . Derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .Molecular Structure Analysis
The molecular structure of Indane, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The exact structure of the “4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” derivative would need to be determined.Chemical Reactions Analysis
The chemical reactions involving Indane and its derivatives are diverse. For instance, the reaction of diethyl phthalate with ethyl acetate yields indanedione ethyl ester, which can react with sodium ions yielding a salt .Physical And Chemical Properties Analysis
Indane has a molar mass of 118.176 g/mol, appears as a colorless liquid, and has a density of 0.9645 g/cm3 . The melting point is -51.4 °C and the boiling point is 176.5 °C . The physical and chemical properties of the specific derivative “4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” would need to be determined.Safety And Hazards
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCXMXMRSOVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-indan-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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